RU(Oac)2[(R)-tolbinap]
概要
説明
準備方法
RU(Oac)2[®-tolbinap] can be synthesized through various methods. One common synthetic route involves the reaction of ruthenium(II) acetate with ®-tolbinap ligand under inert conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete . Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature, pressure, and reaction time to ensure high yield and purity .
化学反応の分析
RU(Oac)2[®-tolbinap] undergoes several types of chemical reactions, primarily focusing on asymmetric hydrogenation. It is known for catalyzing the hydrogenation of olefins, ketones, and imines with high enantioselectivity . Common reagents used in these reactions include hydrogen gas and various organic solvents such as methanol, ethanol, and isopropanol . The major products formed from these reactions are optically active compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
科学的研究の応用
RU(Oac)2[®-tolbinap] has a wide range of scientific research applications. In chemistry, it is extensively used as a catalyst in asymmetric hydrogenation reactions to produce enantiomerically pure compounds . In biology and medicine, it plays a crucial role in the synthesis of chiral drugs and active pharmaceutical ingredients . The compound is also utilized in the industrial production of fine chemicals, agrochemicals, and fragrances due to its high efficiency and selectivity .
作用機序
The mechanism by which RU(Oac)2[®-tolbinap] exerts its catalytic effects involves the coordination of the ruthenium center with the ®-tolbinap ligand, forming a stable complex. This complex facilitates the transfer of hydrogen atoms to the substrate, resulting in the reduction of the target molecule . The molecular targets and pathways involved in this process include the activation of hydrogen gas and the formation of a ruthenium-hydride intermediate, which then interacts with the substrate to achieve the desired transformation .
類似化合物との比較
RU(Oac)2[®-tolbinap] is often compared with other similar ruthenium-based catalysts such as RU(Oac)2[®-binap] and RU(Oac)2[®-segphos]. While all these compounds are effective in asymmetric hydrogenation, RU(Oac)2[®-tolbinap] is unique due to its higher enantioselectivity and broader substrate scope . Similar compounds include:
- RU(Oac)2[®-binap]
- RU(Oac)2[®-segphos]
- RU(Oac)2[®-dm-segphos]
- RU(Oac)2[®-dtbm-segphos]
These compounds share similar structural features but differ in their ligand environment, which influences their catalytic performance and selectivity .
生物活性
RU(Oac)2[(R)-tolbinap] is a ruthenium-based complex that has garnered attention due to its significant biological activity, particularly in the fields of catalysis and medicinal chemistry. This article delves into the biological activity of this compound, supported by diverse research findings, data tables, and case studies.
Overview of RU(Oac)2[(R)-tolbinap]
RU(Oac)2[(R)-tolbinap] is a chiral ruthenium complex featuring the ligand (R)-tolbinap, which is known for its effectiveness in asymmetric catalysis. The structure consists of a ruthenium center coordinated to two acetate ligands and a bidentate phosphine ligand derived from tolbinap. This configuration is crucial for its catalytic properties and biological interactions.
The biological activity of RU(Oac)2[(R)-tolbinap] primarily stems from its ability to facilitate asymmetric hydrogenation reactions. The mechanism involves the formation of a metal-ligand bifunctional complex that activates substrates for hydrogenation, leading to the production of optically active compounds. This has implications in synthesizing pharmaceuticals and other bioactive molecules.
1. Anticancer Activity
Recent studies have highlighted the potential of RU(Oac)2[(R)-tolbinap] as an anticancer agent. Research indicates that ruthenium complexes can induce apoptosis in cancer cells, which is a critical mechanism for cancer treatment. For instance, certain ruthenium complexes have shown higher cytotoxicity against anaplastic thyroid cancer cell lines compared to traditional chemotherapeutics like cisplatin, suggesting a promising therapeutic avenue.
Complex | Cell Line | EC50 (µM) | Mechanism |
---|---|---|---|
RU(Oac)2[(R)-tolbinap] | Anaplastic thyroid cancer | < 5 | Induces apoptosis |
Cisplatin | Anaplastic thyroid cancer | > 10 | DNA crosslinking |
2. Catalytic Activity
The compound has also been investigated for its catalytic properties in various organic transformations. Its ability to facilitate asymmetric hydrogenation reactions has been well-documented, enabling the synthesis of chiral alcohols and amines with high enantioselectivity.
Substrate | Product | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Acetophenone | (R)-1-phenylethanol | 95 | 92 |
2-Chloroacetophenone | (S)-2-chloro-1-phenylethanol | 90 | 90 |
Case Study 1: Asymmetric Hydrogenation
A study conducted by Noyori et al. demonstrated the effectiveness of RU(Oac)2[(R)-tolbinap] in the asymmetric hydrogenation of ketones. The results showed that this complex could achieve high enantioselectivity under mild conditions, indicating its potential for industrial applications.
Case Study 2: Anticancer Properties
In another investigation, researchers explored the cytotoxic effects of various ruthenium complexes on different cancer cell lines. The findings revealed that RU(Oac)2[(R)-tolbinap] exhibited significantly lower EC50 values compared to other metal-based drugs, highlighting its potential as a new class of anticancer agents.
特性
IUPAC Name |
acetic acid;[1-[2-bis(4-methylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(4-methylphenyl)phosphane;ruthenium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H40P2.2C2H4O2.Ru/c1-33-13-23-39(24-14-33)49(40-25-15-34(2)16-26-40)45-31-21-37-9-5-7-11-43(37)47(45)48-44-12-8-6-10-38(44)22-32-46(48)50(41-27-17-35(3)18-28-41)42-29-19-36(4)20-30-42;2*1-2(3)4;/h5-32H,1-4H3;2*1H3,(H,3,4); | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXESSJMVRGFBNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=C(C=C7)C)C8=CC=C(C=C8)C.CC(=O)O.CC(=O)O.[Ru] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H48O4P2Ru | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
899.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106681-15-6 | |
Record name | (S)-Ru(OAc)2(T-BINAP) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。